N-(5-chloro-2-methoxyphenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide

Description

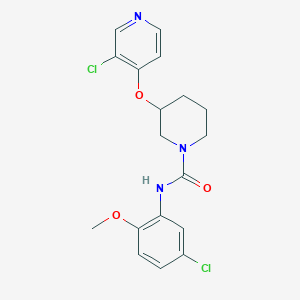

N-(5-chloro-2-methoxyphenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a piperidine carboxamide derivative featuring a 5-chloro-2-methoxyphenyl group and a 3-chloropyridin-4-yloxy substituent.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O3/c1-25-17-5-4-12(19)9-15(17)22-18(24)23-8-2-3-13(11-23)26-16-6-7-21-10-14(16)20/h4-7,9-10,13H,2-3,8,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMQRDADHNSZMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

BMS-204352

- Structure : (S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1,3-dihydro-2H-indole-2-one.

- Key Features : Shares the 5-chloro-2-methoxyphenyl group but replaces the piperidine carboxamide with an indole core and trifluoromethyl substituent.

- Target/Activity : KCNQ4 potassium channel agonist; restores ion channel function in deafness-associated mutations .

- Comparison : The indole scaffold of BMS-204352 likely confers distinct conformational rigidity and binding kinetics compared to the piperidine carboxamide backbone of the main compound.

PF3845

- Structure : 4-(3-[5-{trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide.

- Key Features : Piperidine carboxamide core with a trifluoromethylpyridinyloxy-benzyl group.

- Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the dichloro-substituted main compound. The benzyl linker may alter target specificity .

Functional Analogues

N-(3-pyridazinyl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide

- Structure : Piperidine carboxamide with a pyridazinyl group and trifluoromethylpyridinyloxy substituent.

- Target/Activity : Fatty acid amide hydrolase (FAAH) inhibitor.

- Comparison : The pyridazinyl group and trifluoromethyl substitution may improve enzyme-binding affinity but reduce blood-brain barrier penetration compared to the main compound’s chloro-methoxy motifs .

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide

- Structure : Piperazine carboxamide with chloro-trifluoromethylpyridinyl and benzoxazinyl groups.

- Chloro and trifluoromethyl substituents suggest dual electronic effects .

Substituent-Driven Analogues

2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide

- Structure : Oxazole carboxamide with chloropyridinyl and ethyl-methyl groups.

Data Tables

Research Findings and Implications

- Metabolic Stability : Methoxy and chloro groups may confer slower hepatic clearance relative to trifluoromethyl-containing compounds, which are prone to oxidative metabolism .

- Target Selectivity : The piperidine carboxamide scaffold’s flexibility could allow broader target engagement compared to rigid indole (BMS-204352) or oxazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.